1-Bromo-4-butoxy-2,3-dichlorobenzene
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Overview
Description
1-Bromo-4-butoxy-2,3-dichlorobenzene is an organic compound with the molecular formula C10H11BrCl2O. This compound is characterized by the presence of a bromine atom, two chlorine atoms, and a butoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
The synthesis of 1-Bromo-4-butoxy-2,3-dichlorobenzene typically involves the bromination of 4-butoxy-2,3-dichlorobenzene. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. Industrial production methods may involve large-scale bromination processes under controlled conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-Bromo-4-butoxy-2,3-dichlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki–Miyaura cross-coupling reactions with arylboronic acids in the presence of palladium catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include palladium catalysts, arylboronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-butoxy-2,3-dichlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Medicine: It may be involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-butoxy-2,3-dichlorobenzene involves its interaction with various molecular targets. In coupling reactions, for example, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . The specific pathways and targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
1-Bromo-4-butoxy-2,3-dichlorobenzene can be compared with other similar compounds such as:
1-Bromo-2,4-dichlorobenzene: Another brominated dichlorobenzene with different substitution patterns.
1-Bromo-4-butoxy-3,5-dichlorobenzene: A compound with a similar structure but different positions of the chlorine atoms.
2-Bromo-1,4-dichlorobenzene: Another isomer with bromine and chlorine atoms in different positions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
1-bromo-4-butoxy-2,3-dichlorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrCl2O/c1-2-3-6-14-8-5-4-7(11)9(12)10(8)13/h4-5H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJMBYCTTZTINM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)Br)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrCl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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